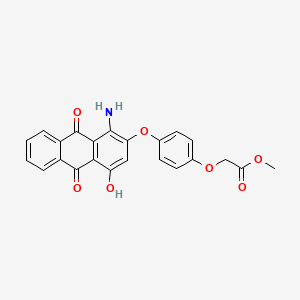

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate

Description

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is an anthraquinone derivative characterized by a 9,10-dihydroxy-9,10-dioxoanthracene core. Key structural features include:

- 1-Amino and 4-hydroxy groups on the anthraquinone ring.

- Phenoxyacetate ester substituent at the 2-position of the anthraquinone.

- Methyl ester group on the phenoxyacetate side chain.

This compound is structurally related to disperse dyes and pharmaceuticals, leveraging the redox-active anthraquinone core for applications in colorants or bioactive molecules .

Properties

CAS No. |

52236-82-5 |

|---|---|

Molecular Formula |

C23H17NO7 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

methyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate |

InChI |

InChI=1S/C23H17NO7/c1-29-18(26)11-30-12-6-8-13(9-7-12)31-17-10-16(25)19-20(21(17)24)23(28)15-5-3-2-4-14(15)22(19)27/h2-10,25H,11,24H2,1H3 |

InChI Key |

ZESKQYXABHALKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthetic route focusing on:

- Functionalization of the anthracene core to introduce amino, hydroxy, and dioxo groups.

- Formation of the ether linkage between the anthracenyl moiety and the phenoxyacetate group.

- Esterification to yield the methyl ester functionality.

Stepwise Synthetic Approach

Based on chemical logic and analogous anthracene derivative syntheses, the following steps are involved:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Anthracene Core Functionalization | Nitration, reduction, and oxidation reactions to install amino, hydroxy, and dioxo groups | Controlled reaction conditions to avoid over-oxidation |

| 2 | Ether Bond Formation | Nucleophilic aromatic substitution or Williamson ether synthesis between hydroxyanthracene and 4-hydroxyphenoxyacetate derivative | Use of base catalysts such as potassium carbonate in polar aprotic solvents |

| 3 | Esterification | Methylation of the carboxyl group using methyl iodide or diazomethane | Mild conditions to preserve sensitive functional groups |

Specific Methodological Insights

- The amino group on the anthracene ring is introduced via selective reduction of a nitro precursor, ensuring regioselectivity.

- The hydroxy and dioxo groups are typically installed through controlled oxidation steps, often employing reagents like chromium trioxide or manganese dioxide under carefully monitored conditions.

- The ether linkage is formed by reacting the phenol group of 4-hydroxyphenoxyacetic acid methyl ester with the anthracene derivative under base catalysis, favoring nucleophilic substitution at the anthracene position.

- Methyl ester formation is achieved either before or after the ether bond formation depending on the stability of intermediates.

Purification and Characterization

- High-performance liquid chromatography (HPLC) with reverse phase columns (e.g., Newcrom R1) is used for purification and analysis, employing mobile phases of acetonitrile, water, and acid modifiers such as phosphoric or formic acid for mass spectrometry compatibility.

- Preparative HPLC techniques allow isolation of the target compound with high purity, essential for pharmacokinetic and other applications.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Nitration | Dilute nitric acid, low temperature | Introduce nitro group selectively on anthracene |

| Reduction | Sn/HCl or catalytic hydrogenation | Convert nitro to amino group |

| Oxidation | Chromium trioxide in acetic acid | Install dioxo and hydroxy groups |

| Ether Formation | Potassium carbonate, DMF, 80°C | Facilitate nucleophilic substitution |

| Esterification | Methyl iodide, base, room temperature | Methylate carboxylic acid to methyl ester |

| Purification | Reverse phase HPLC, MeCN/H2O/phosphoric acid | Achieve high purity and isolate compound |

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Anthraquinone Core

Methyl 2-(4-((3,4-Dihydroxy-9,10-dioxoanthracen-2-yl)amino)phenyl)acetate (Compound 84, )

- Structure: Features a 3,4-dihydroxy-dioxoanthracene core linked via an amino group to a phenylacetate methyl ester.

- Synthesis : Prepared via silica chromatography (DCM:MeOH, 9:1) with 77% yield, indicating efficient purification .

- Key Differences: Lacks the phenoxyacetate side chain present in the target compound, which may reduce steric hindrance and alter solubility.

N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide ()

- Structure : Replaces the methyl ester with a chloroacetamide group.

- Properties: Molecular weight = 436.85, LogP = 3.64.

- Applications : Analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting utility in pharmacokinetic studies .

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide (Disperse Red 92, )

Functional Group Replacements

Sulphonamide vs. Ester Derivatives

- Sulphonamide Derivatives (e.g., CAS 84100-92-5, ): Structure: Contains a benzenesulphonamide group with a 4-hydroxyphenyl substituent. Properties: Molecular weight = 502.5, LogP = 4.46.

- Ester Derivatives :

- Methyl esters (e.g., target compound) are more hydrolytically labile, enabling controlled release in drug delivery systems.

Sulphonic Acid Derivatives ()

Analytical and Application Profiles

| Compound | Molecular Weight | LogP | Key Application | Analytical Method |

|---|---|---|---|---|

| Target Compound | ~450 (estimated) | ~3.5 | Textile dyes, drug delivery | Not specified |

| Disperse Red 92 (CAS 72363-26-9) | 496.53 | N/A | Textile dyeing | HPLC (Newcrom R1 column) |

| CAS 84100-92-5 | 502.5 | 4.48 | Pharmacokinetic studies | Reverse-phase HPLC |

| CAS 6247-37-6 | 465.48 | 4.75 | Bioactive molecules | Not specified |

Stability and Regulatory Considerations

- Ester Derivatives : Prone to hydrolysis under acidic/basic conditions, limiting shelf life compared to sulphonamides .

- Regulatory Status: Benzenesulphonyl chloride analogs (e.g., CAS 18122-67-3) are listed on the Non-domestic Substances List (NDSL), indicating stringent regulatory oversight for certain derivatives .

Biological Activity

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate, with the CAS number 52236-82-5, is a synthetic organic compound that exhibits significant biological activity, particularly in the context of cancer treatment. Its structure incorporates an anthraquinone moiety, which is known for its cytotoxic properties against various cancer cell lines. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C23H17NO7

- Molecular Weight : 419.39 g/mol

- InChI Key : ZESKQYXABHALKR-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with cellular proteins involved in signaling pathways. The presence of amino and hydroxyl groups enhances its binding affinity to various biological targets, potentially leading to modulation of cellular responses and apoptosis in cancer cells .

Antitumor Activity

Research indicates that compounds derived from anthraquinones, including this compound, exhibit cytotoxic effects on several cancer cell lines. Studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cells through mechanisms such as oxidative stress and DNA damage .

Table 1: Cytotoxicity Studies on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

- Refluxing with Anthraquinone Derivatives : Utilizing anthraquinone derivatives in a reflux setup with appropriate reagents to form the desired ester.

- Esterification Reactions : Reacting the phenolic component with methyl acetate under acidic conditions to yield the final product.

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound revealed that it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells. This dual action suggests a robust potential for therapeutic application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.